(Oxiran-2-yl)methyl pentanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110207-31-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
oxiran-2-ylmethyl pentanoate |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-8(9)11-6-7-5-10-7/h7H,2-6H2,1H3 |
InChI Key |
NVLOXZZIKJPCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Identification from Biological Sources
Fungal Metabolites (e.g., Cryptotrama asprata)
(Oxiran-2-yl)methyl pentanoate has been identified as a secondary metabolite from the fruiting body of the mushroom Cryptotrama asprata (Berk.) Redhead & Ginns, a species commonly known as the golden-scruffy collybia. scispace.comasau.ru This fungus, belonging to the Physalacriaceae family, is found on decaying wood in moist forests. scispace.com Research has led to the isolation and structural elucidation of this compound from C. asprata, confirming its status as a new natural product. scispace.com
Other Putative Natural Origins
While the most definitive source of this compound identified in the current literature is the fungus Cryptotrama asprata, the broader class of fatty acid esters and epoxides are widespread in nature. Fungi are known to produce a diverse array of volatile organic compounds, including various esters. The biosynthesis of such compounds often occurs during both primary and secondary metabolism. Further untargeted metabolic profiling of various fungal species and other microorganisms may reveal additional natural sources of this compound.
Chromatographic and Extraction Techniques for Isolation
The isolation of this compound from its natural fungal source involves a multi-step process that combines solvent extraction and chromatographic purification.
Solvent Extraction Protocols
The initial step in isolating this compound from the fungal biomass of Cryptotrama asprata involves extraction with a suitable organic solvent. While specific details on the solvent system used for this particular compound are not extensively documented in the available literature, general protocols for extracting volatile and semi-volatile metabolites from fungal cultures often employ solvents such as ethyl acetate or a mixture of ether and pentane. nih.govpan.olsztyn.pl These solvents are effective in extracting a range of organic compounds from the fungal matrix. The resulting crude extract contains a mixture of metabolites, including the target compound.
Preparative Chromatography for Compound Purification
Following solvent extraction, preparative chromatography is a crucial step for the purification of this compound from the complex mixture of the crude extract.
For volatile compounds like esters, preparative gas chromatography (pGC) is an ideal technique for obtaining high-purity substances. researchgate.netoup.comnih.gov This method allows for the separation of individual compounds from a mixture based on their volatility and interaction with a stationary phase within a column. The separated components can then be collected individually.
In the specific case of the isolation of this compound from Cryptotrama asprata, the process involved chromatographic separation that yielded several intermediate products with varying polarities. scispace.com The target compound was purified from a specific fraction, which also contained fatty acids. scispace.com The purity of the final compound was confirmed by Thin-Layer Chromatography (TLC), where it exhibited a specific retention factor (Rf) of 0.54. scispace.com The purified this compound was described as a yellowish, oily liquid. scispace.com
The following table summarizes the key properties and findings related to the isolation of this compound.
| Property | Value/Description |
| Natural Source | Cryptotrama asprata (fruiting body) |
| Compound Type | Secondary Metabolite |
| Physical Appearance | Yellowish, oily liquid |
| TLC Rf Value | 0.54 |
Biosynthetic Pathways and Enantioselective Formation
Proposed Biosynthetic Routes to the Oxirane Ring Formation
The three-membered oxirane ring is a strained heterocycle whose formation in biological systems is typically achieved through the enzymatic epoxidation of a carbon-carbon double bond. rsc.orgrsc.org The precursor to the glycidyl (B131873) moiety of (oxiran-2-yl)methyl pentanoate is likely a three-carbon unsaturated molecule, such as allyl alcohol or a phosphorylated derivative, derived from primary metabolism. The epoxidation of this precursor is catalyzed by specific oxidoreductases. Several classes of enzymes found in fungi are known to perform such epoxidation reactions.
Key Enzyme Families in Fungal Epoxidation:
| Enzyme Family | Mechanism | Precursors/Cofactors | Relevance and Research Findings |
| Cytochrome P450 Monooxygenases (P450s) | These heme-thiolate proteins activate molecular oxygen, transferring one oxygen atom to the substrate to form the epoxide. | NADPH, O₂ | P450s are well-known for the regio- and stereoselective epoxidation of polyunsaturated fatty acids in fungi and other eukaryotes. nih.gov Different P450 isoforms exhibit high selectivity for specific double bonds within a molecule, which suggests they could precisely form the terminal epoxide on a C3 precursor. nih.gov |
| Unspecific Peroxygenases (UPOs) | These fungal heme-thiolate enzymes utilize hydrogen peroxide (H₂O₂) as the oxidant to epoxidize a wide range of unsaturated compounds, including terminal alkenes. mdpi.com | H₂O₂ | Fungal UPOs from species like Agaricus bisporus and Marasmius rotula have demonstrated the ability to epoxidize long-chain alkenes and fatty acids with high efficiency and selectivity. mdpi.comacs.org They represent a highly plausible route for oxirane formation in fungi like Cryptotrama asprata. |
| Lipase-Mediated Peracid Formation | In this chemo-enzymatic strategy, a lipase (B570770) catalyzes the formation of a peroxy acid (peracid) from a carboxylic acid and H₂O₂. This peracid then acts as the chemical epoxidizing agent. | Lipase, Carboxylic Acid, H₂O₂ | While often used in biocatalytic synthesis, this mechanism could operate in vivo. frontiersin.orgresearchgate.net The fungus could generate a peracid using a lipase, which then non-enzymatically or enzymatically epoxidizes the alkene precursor. researchgate.net |
The biosynthesis of the oxirane ring likely proceeds via the action of a P450 monooxygenase or an unspecific peroxygenase on an unsaturated three-carbon precursor derived from glycerol (B35011) or propene metabolism.
Enzymatic Mechanisms in the Formation of the Pentanoate Ester Moiety
The formation of the pentanoate ester bond in this compound involves the condensation of a pentanoic acid derivative with the hydroxyl group of the glycidol (B123203) precursor. This reaction is characteristic of esterases or lipases, enzymes that are ubiquitous in fungi. nih.gov
Fungal lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are highly versatile biocatalysts capable of catalyzing esterification, transesterification, and hydrolysis reactions. nih.govmdpi.com The synthesis of the pentanoate ester could occur through one of the following enzymatic routes:
Direct Esterification: A lipase could directly catalyze the esterification of pentanoic acid (or its activated form, such as pentanoyl-CoA) with the primary alcohol of the newly formed glycidol.
Transesterification: A lipase could transfer a pentanoyl group from another ester (e.g., a triglyceride or another simple ester) to glycidol.
The catalytic mechanism for most fungal lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate/glutamate residues, located in the enzyme's active site. nih.gov Fungi from the genera Aspergillus, Penicillium, and Rhizopus are prolific producers of industrial lipases used for the synthesis of flavor and fragrance esters. mdpi.com
Fungal Lipases in Ester Synthesis:
| Enzyme Source (Genus) | Reaction Type | Substrate Scope | Key Characteristics |
| Rhizopus | Esterification, Transesterification | Broad, including short to long-chain fatty acids and various alcohols. | R. oryzae lipase is one of the most studied fungal lipases, often used in industrial biocatalysis. mdpi.com |
| Aspergillus | Esterification, Hydrolysis | Wide range of substrates. | Lipases from Aspergillus species are common in industrial applications and are known for their stability. nih.gov |
| Candida | Esterification, Transesterification | Very broad, highly active on a variety of substrates. | Lipase B from Candida antarctica (Novozym 435) is a benchmark enzyme for ester synthesis due to its high efficiency and stability. mdpi.com |
Therefore, it is highly probable that a fungal lipase or a similar esterase is responsible for attaching the pentanoate moiety to the glycidol precursor to form the final natural product.
Stereochemical Considerations in Natural Product Biosynthesis
Although the absolute stereochemistry of naturally sourced this compound has not been determined, enzymatic reactions are inherently stereospecific, meaning the natural product is almost certainly a single enantiomer. rsc.orgresearchgate.net The stereochemistry is dictated at two key points: the formation of the chiral center on the oxirane ring and the potential for selective esterification.
Enantioselectivity in Oxirane Ring Formation: The epoxidation of a prochiral alkene by enzymes results in a product with high enantiomeric purity. Fungal peroxygenases and cytochrome P450s are known to produce epoxides with very high enantiomeric excess (ee). acs.orgnih.gov For instance, studies on the epoxidation of polyunsaturated fatty acids by fungal peroxygenases have reported the formation of specific enantiomers with ee values often exceeding 99%. nih.gov This high fidelity ensures that if the biosynthesis proceeds through an enzymatic epoxidation step, the resulting glycidol precursor would be one specific enantiomer, either (R)-glycidol or (S)-glycidol.
Enantioselectivity in Esterification: Lipases can also exhibit enantioselectivity. If the biosynthesis were to produce a racemic mixture of glycidol, a lipase could perform an enantioselective acylation—a process known as kinetic resolution. In this scenario, the enzyme would preferentially esterify one enantiomer of glycidol with pentanoic acid at a much higher rate than the other, leading to an enantiomerically enriched final product. The enantioselective hydrolysis of racemic glycidyl esters by lipases has been well-documented; for example, porcine pancreas lipase can resolve racemic glycidyl butyrate (B1204436) to yield (R)-glycidol with 96% ee. researchgate.net
Stereochemical Outcomes in Analogous Enzymatic Reactions:
| Enzymatic Reaction | Enzyme Type | Substrate(s) | Stereochemical Outcome |
| Epoxidation of Fatty Acids | Fungal Peroxygenase (UPO) | Polyunsaturated fatty acids, H₂O₂ | Highly enantioselective, producing specific (S,R) or (R,S) epoxides with >99% ee. nih.gov |
| Epoxidation of Fatty Acids | Cytochrome P450 | Polyunsaturated fatty acids, NADPH, O₂ | Produces specific enantiomers, e.g., 14(S),15(R)-EET from arachidonic acid. nih.gov |
| Hydrolysis of Glycidyl Butyrate | Porcine Pancreas Lipase (PPL) | Racemic glycidyl butyrate | Enantioselective hydrolysis of the (S)-enantiomer, leaving (R)-glycidyl butyrate with 96% ee. researchgate.net |
Given the high stereoselectivity of both epoxidases and lipases, the biosynthesis of this compound in Cryptotrama asprata is expected to yield a single, optically active stereoisomer.
Synthetic Methodologies and Chemical Derivatization
Total Synthesis Approaches to (Oxiran-2-yl)methyl Pentanoate
The complete chemical synthesis of this compound from basic starting materials can be accomplished through two main pathways: the controlled epoxidation of an unsaturated ester or the esterification of a pre-formed epoxide.
Epoxidation Reactions in Controlled Synthesis
One of the primary methods for synthesizing this compound involves the epoxidation of an allyl pentanoate. This reaction introduces the reactive oxirane ring onto the molecule. Various oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The reaction proceeds by the electrophilic addition of an oxygen atom across the double bond of the allyl group.
The presence of an allylic alcohol can influence the stereoselectivity of the epoxidation. Hydrogen bonding between the alcohol and the oxidizing agent can direct the epoxidation to a specific face of the double bond. wikipedia.org For instance, in metal-catalyzed systems like those using vanadium, the reaction rates are significantly accelerated when the hydroxyl group is in a specific orientation. wikipedia.org While direct epoxidation of allyl pentanoate is a viable route, the ester group's electronic-withdrawing nature can decrease the alkene's reactivity compared to an unsubstituted alkene.
A notable advancement in epoxidation is the Sharpless asymmetric epoxidation, which allows for the synthesis of optically active epoxy alcohols with high enantiomeric excess (ee). libretexts.org This method utilizes a titanium catalyst, a chiral ligand like diethyl tartrate (DET), and an oxygen source such as tert-butyl hydroperoxide. libretexts.org Although primarily applied to allylic alcohols, this strategy can be adapted for the synthesis of chiral this compound by first performing the asymmetric epoxidation on allyl alcohol and then esterifying the resulting chiral glycidol (B123203).
| Epoxidation Method | Reagents | Key Features |
| Peroxy Acid Epoxidation | m-CPBA | Common and straightforward method. |
| Sharpless Asymmetric Epoxidation | Ti(O-iPr)4, DET, t-BuOOH | Produces chiral epoxides with high enantiomeric excess. libretexts.org |
| Vanadium-Catalyzed Epoxidation | Vanadium catalyst, peroxide | Highly selective for allylic alcohols, accelerated reaction rates. wikipedia.org |
| Niobium-Catalyzed Epoxidation | Niobium-salan complexes, H2O2 or UHP | Environmentally attractive, uses hydrogen peroxide as the oxidant. libretexts.org |
Esterification Methods for Pentanoate Incorporation
An alternative and widely used approach is the esterification of glycidol with pentanoic acid or its derivatives. This method builds the molecule by attaching the pentanoate chain to the pre-existing oxirane-containing alcohol. The reaction can be catalyzed by acids or enzymes.
Chemical esterification can be achieved by reacting glycidol with pentanoyl chloride or pentanoic anhydride. These methods are generally efficient but may require careful control of reaction conditions to avoid the opening of the sensitive epoxide ring.
Enzymatic esterification offers a milder and often more selective alternative. Lipases, for example, can catalyze the esterification of glycidol in organic solvents. nih.gov Studies have shown that the choice of solvent can significantly impact the enantioselectivity of the reaction when using a racemic glycidol starting material. nih.gov For instance, in the lipase-catalyzed esterification of glycidol with butyric acid, chloroform (B151607) was found to be a suitable solvent for achieving good enantiomeric purity of the resulting (S)-glycidyl butyrate (B1204436). nih.gov This enzymatic approach can be directly applied to the synthesis of this compound by substituting butyric acid with pentanoic acid.
Transesterification is another viable method where glycidol is reacted with a simple ester of pentanoic acid, such as methyl pentanoate, in the presence of a suitable catalyst. bibliotekanauki.pl
| Esterification Method | Reactants | Catalyst/Conditions | Key Features |
| Acid Chloride/Anhydride Method | Glycidol, Pentanoyl Chloride/Anhydride | Base (e.g., pyridine) | High reactivity, potential for side reactions. |
| Fischer Esterification | Glycidol, Pentanoic Acid | Acid catalyst (e.g., H2SO4) | Equilibrium-driven, requires removal of water. |
| Lipase-Catalyzed Esterification | Glycidol, Pentanoic Acid | Lipase (B570770) (e.g., porcine pancreatic lipase) | Mild conditions, potential for high enantioselectivity. nih.gov |
| Transesterification | Glycidol, Methyl Pentanoate | Acid or base catalyst | Reversible reaction. bibliotekanauki.pl |
Semi-Synthetic Strategies for Related Epoxy Esters
Semi-synthetic strategies often start from readily available, naturally occurring chiral compounds. For instance, chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from levoglucosenone, a biobased compound derived from cellulose. mdpi.com This chemo-enzymatic pathway involves a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com Such approaches provide a more sustainable route to chiral epoxy esters and could potentially be adapted for the synthesis of this compound by using appropriate starting materials or subsequent chemical modifications.
Regioselective and Stereoselective Synthetic Control
Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound, especially when specific isomers are desired for research applications.
Regioselectivity becomes crucial when the starting material has multiple reactive sites. For example, in the epoxidation of a molecule with several double bonds, directing the epoxidation to the desired location is essential. The higher reactivity of allylic double bonds in the presence of certain catalysts can be exploited for this purpose. libretexts.org In the ring-opening of the epoxide, the choice of nucleophile and reaction conditions determines which carbon of the oxirane ring is attacked.
Stereoselectivity , the control of the three-dimensional arrangement of atoms, is often the most challenging aspect. Asymmetric epoxidation methods, such as the Sharpless epoxidation, are powerful tools for establishing a specific stereocenter at the epoxide. libretexts.org Similarly, enzymatic resolutions, like the lipase-catalyzed esterification of racemic glycidol, can be employed to selectively produce one enantiomer of the final product. nih.gov Dual-enzyme cascade systems have also been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, demonstrating the power of biocatalysis in controlling both regio- and stereochemistry. nih.gov
Synthesis of Structural Analogs and Derivatives for Research Applications
The synthesis of structural analogs and derivatives of this compound is important for structure-activity relationship (SAR) studies in various research fields. wgtn.ac.nz These analogs can be created by modifying either the pentanoate chain or the oxirane ring.
For example, by using different carboxylic acids in the esterification of glycidol, a wide range of epoxy esters with varying chain lengths and functionalities can be produced. Similarly, derivatives can be synthesized by reacting the epoxide ring of this compound with different nucleophiles. This ring-opening reaction can introduce a variety of functional groups, leading to a library of related compounds. For instance, reaction with amines would yield amino alcohol derivatives, while reaction with thiols would produce thioethers. arkat-usa.org
The synthesis of such analogs often employs the same fundamental reactions discussed previously, such as epoxidation and esterification, but with a broader range of starting materials to achieve the desired structural diversity.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidationscispace.com
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For (Oxiran-2-yl)methyl pentanoate, various NMR techniques have provided a comprehensive understanding of its structure. scispace.com
¹H NMR Spectral Analysisscispace.com
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, recorded at 300 MHz, shows distinct signals corresponding to the different protons in its structure. scispace.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 0.88 | t | 7.0 | 3H | CH₃ (H-5') |
| 1.30 | sextet | 7.0 | 2H | CH₂ (H-4') |
| 1.57 | quintet | 7.0 | 2H | CH₂ (H-3') |
| 2.30 | t | 7.0 | 2H | CH₂ (H-2') |
| 2.59 | dd | 4.8, 2.8 | 1H | CH₂ (H-3a) |
| 2.79 | t | 4.8 | 1H | CH₂ (H-3b) |
| 3.15 | m | 1H | CH (H-2) | |
| 3.92 | dd | 12.0, 6.0 | 1H | CH₂ (H-1a) |
| 4.34 | dd | 12.0, 3.2 | 1H | CH₂ (H-1b) |
| Data obtained from studies on (Oxiran-2-yl)methylpentanoate. scispace.com |
¹³C NMR and DEPT Spectral Assignmentscispace.com
Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments help in identifying the different carbon environments. The ¹³C NMR spectrum of this compound, also recorded at 300 MHz, reveals the chemical shifts for each carbon atom. scispace.com
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 13.7 | CH₃ | C-5' |
| 22.1 | CH₂ | C-4' |
| 27.0 | CH₂ | C-3' |
| 33.8 | CH₂ | C-2' |
| 44.5 | CH₂ | C-3 |
| 49.0 | CH | C-2 |
| 65.9 | CH₂ | C-1 |
| 173.4 | C | C-1' |
| Data obtained from studies on (Oxiran-2-yl)methylpentanoate. scispace.com |
Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, COSY)scispace.com
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), were used to establish the connectivity between protons and carbons, and between adjacent protons, respectively. scispace.comajol.info These experiments confirmed the assignments made from the 1D NMR spectra. scispace.com For instance, COSY experiments showed the coupling between the protons of the oxirane ring and the adjacent methylene (B1212753) group. ajol.info
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₁₄O₃, with a molecular weight of 158.19 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide a more precise mass, confirming the elemental composition.
The fragmentation pattern in mass spectrometry provides clues about the structure of the molecule. For esters, fragmentation often occurs near the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org The analysis of glycidyl (B131873) esters by techniques like GC-MS allows for the identification of characteristic fragments. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a glycidyl ester, such as this compound, would be expected to show characteristic absorption bands. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester group. rsc.org The presence of the oxirane (epoxide) ring would be confirmed by bands in the region of 950-815 cm⁻¹ and around 1250 cm⁻¹ corresponding to the C-O-C stretching of the epoxide. ijarsct.co.in
Chiroptical Spectroscopy for Absolute Configuration Determination
Chemical Reactivity and Mechanistic Investigations
Epoxide Ring-Opening Reactions
The three-membered epoxide ring is highly strained and susceptible to attack by a wide range of reagents. These reactions can proceed through different pathways depending on the reaction conditions and the nature of the attacking species.
The reaction of (oxiran-2-yl)methyl pentanoate with nucleophiles is a cornerstone of its chemistry, proceeding via an SN2 mechanism. beilstein-journals.org This reaction involves a backside attack on one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry at the reaction center. The attack generally occurs at the least substituted carbon atom due to lower steric hindrance. semanticscholar.org A variety of nucleophiles can be employed, leading to a diverse array of functionalized products. beilstein-journals.orgresearchgate.net
Key nucleophilic ring-opening reactions include:
Reaction with Amines: Primary and secondary amines are effective nucleophiles for opening the epoxide ring, yielding amino alcohols. The reaction with a primary amine initially forms a secondary amine, which can then react with another epoxide ring, potentially leading to cross-linking or branched polymers. researchgate.net
Reaction with Thiols: Thiols react with the epoxide in the presence of a base catalyst to form β-hydroxy thioethers. This thiol-epoxy reaction is highly efficient and is often categorized as a "click" reaction. rsc.org
Reaction with Alcohols and Water (Hydrolysis): In the presence of an acid or base catalyst, alcohols can open the epoxide ring to form ether derivatives. Water can hydrolyze the epoxide to form a diol, 2,3-dihydroxypropyl pentanoate. The pH of the aqueous medium can control the reactivity and regioselectivity of the process. semanticscholar.org
Reaction with Azide (B81097) Ion: The azide ion (N₃⁻) is a potent nucleophile that reacts with the epoxide to produce an azido (B1232118) alcohol, which is a useful intermediate for further synthesis, such as the introduction of amine groups via reduction or the formation of triazoles. semanticscholar.orgresearchgate.net
The general mechanism for the nucleophilic ring-opening of this compound is illustrated below:
Figure 1: General mechanism of nucleophilic ring-opening.
A summary of outcomes from reactions with various nucleophiles is presented in the table below.
| Nucleophile (Nu-H) | Catalyst | Product Structure | Product Class |
| Primary Amine (R-NH₂) | None/Heat | R-NH-CH₂-CH(OH)-CH₂-O-C(O)-(CH₂)₃CH₃ | β-Amino alcohol |
| Thiol (R-SH) | Base (e.g., DBU) | R-S-CH₂-CH(OH)-CH₂-O-C(O)-(CH₂)₃CH₃ | β-Hydroxy thioether |
| Alcohol (R-OH) | Acid or Base | R-O-CH₂-CH(OH)-CH₂-O-C(O)-(CH₂)₃CH₃ | β-Hydroxy ether |
| Water (H₂O) | Acid or Base | HO-CH₂-CH(OH)-CH₂-O-C(O)-(CH₂)₃CH₃ | Diol |
| Sodium Azide (NaN₃) | Aqueous medium | N₃-CH₂-CH(OH)-CH₂-O-C(O)-(CH₂)₃CH₃ | β-Azido alcohol |
Under specific catalytic conditions, glycidyl (B131873) esters can undergo intramolecular rearrangement reactions. A notable example is the acid-catalyzed isomerization of a glycidyl ester to a poly(ortho ester). acs.org This novel polymerization proceeds when a bulky Lewis acid, such as methylaluminium bis(2,6-di-tert-butyl-4-methylphenoxide), is used as a catalyst. acs.org
The proposed mechanism involves the coordination of the Lewis acid to the epoxide oxygen, followed by an intramolecular attack from the carbonyl oxygen of the ester group. This results in the formation of a zwitterionic species containing a 1,3-dioxolane (B20135) ring. This species can then polymerize in a polyaddition fashion to yield a poly(ortho ester). acs.org While this has been demonstrated specifically for glycidyl acetate, the mechanism provides a framework for the potential rearrangement of other glycidyl esters like this compound under similar conditions. acs.org
| Reactant | Catalyst | Key Intermediate | Final Product |
| Glycidyl Ester | Bulky Lewis Acid | Zwitterionic 1,3-dioxolane species | Poly(ortho ester) |
Ester Hydrolysis and Transesterification Reactions
The ester group in this compound can undergo hydrolysis and transesterification reactions, which are typically catalyzed by acids or bases.
Ester Hydrolysis: Hydrolysis splits the ester into its constituent carboxylic acid and alcohol.
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. To drive the reaction to completion, an excess of water is typically used. chemguide.co.uklibretexts.org The products are pentanoic acid and glycidol (B123203) (oxiran-2-ylmethanol).
Alkaline Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide. The reaction is irreversible and yields an alcohol (glycidol) and the salt of the carboxylic acid (sodium pentanoate). chemguide.co.uklibretexts.org This is the more common laboratory method for ester hydrolysis due to its irreversibility and easier product separation. chemguide.co.uk
Transesterification: This process involves the reaction of the ester with an alcohol in the presence of a catalyst to exchange the alkoxy group.
Acid-Catalyzed Transesterification: Acids can catalyze both esterification and transesterification reactions. mdpi.com
Base-Catalyzed Transesterification: This is a widely used industrial method, for example, in the production of biodiesel. mdpi.compsu.edu A catalyst, such as sodium methoxide (B1231860), is used to facilitate the reaction between the ester and an alcohol (e.g., methanol), resulting in the formation of a new ester (methyl pentanoate) and the original alcohol (glycidol). psu.edugoogle.com
| Reaction | Catalyst | Reactants | Products | Reversibility |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Ester + Water | Carboxylic Acid + Alcohol | Reversible chemguide.co.uk |
| Alkaline Hydrolysis | Strong Base (e.g., NaOH) | Ester + Base | Carboxylate Salt + Alcohol | Irreversible chemguide.co.uk |
| Transesterification | Acid or Base (e.g., CH₃ONa) | Ester + Alcohol | New Ester + New Alcohol | Reversible mdpi.com |
Polymerization and Cross-linking Reactions of Epoxy Esters
The epoxide functionality allows this compound to act as a monomer in polymerization reactions, leading to the formation of linear polymers or cross-linked networks. These materials have applications as adhesives, composites, and coatings. researchgate.net
Curing, or cross-linking, transforms the liquid epoxy resin into a rigid, three-dimensional network. This can be achieved through several mechanisms, often initiated by heat or a curing agent.
Addition Polymerization (with Curing Agents): This is the most common mechanism, where a curing agent with active hydrogen atoms reacts with the epoxide rings. dinuofrp.com
Amine Curing: Primary and secondary amines are common curing agents. The active hydrogens on the nitrogen atom perform a nucleophilic attack on the epoxide ring, opening it to form a hydroxyl group and a new carbon-nitrogen bond. The newly formed hydroxyl group can catalyze further reactions, and the secondary amines formed from primary amines can react further, leading to a highly cross-linked structure. dinuofrp.comresearchgate.net
Anhydride Curing: Anhydrides react with the hydroxyl groups present on the epoxy resin backbone (or initiated by trace water) to form a monoester with a carboxylic acid group. This carboxylic acid then reacts with an epoxide group to form a new ester linkage and another hydroxyl group, which continues the reaction, ultimately forming a polyester (B1180765) network. dinuofrp.comcas.cz Tertiary amines are often used to catalyze this reaction. dinuofrp.com
Catalytic Polymerization (Homopolymerization): In this mechanism, a catalyst initiates the polymerization of the epoxy groups themselves without being incorporated into the final structure. dinuofrp.com
Anionic Polymerization: Initiated by Lewis bases (e.g., tertiary amines, imidazoles), this pathway involves the formation of an alkoxide anion which then attacks another epoxide ring, propagating a polyether chain. researchgate.net
Cationic Polymerization: Initiated by Lewis acids or photoinitiators that generate superacids, this mechanism involves protonation of the epoxide oxygen, making it highly electrophilic. A subsequent attack by another epoxide monomer leads to the formation of a polyether network. researchgate.netacs.org
The incorporation of glycidyl esters like this compound into polymer structures can significantly modify the final properties of the material. The ester side chain provides a point of flexibility and can influence thermal stability, mechanical strength, and solubility.
Controlled Polymer Synthesis: The ring-opening polymerization (ROP) of glycidyl esters can be controlled to produce well-defined linear polyethers with specific molecular weights and stereoregularity. rsc.org Copolymerization with other monomers, like propylene (B89431) oxide, allows for the creation of copolymers with a precise number of functional groups, enabling tunable properties such as aqueous thermosensitivity. rsc.org
Modification of Mechanical and Thermal Properties: Introducing glycidyl ester units into other polymer systems is a strategy to enhance compatibility and performance. For example, incorporating poly(ethylene-co-glycidyl methacrylate) into thermotropic liquid crystalline polyester blends was found to enhance the thermal stability of both components in the blend. nih.gov The presence of the glycidyl functionality allows for reactive compatibilization at the polymer-polymer interface. nih.gov
Development of Functional Polymers: Even small amounts of a glycidyl ester comonomer (e.g., 1-3% by weight) can cause a marked change in the properties of the final copolymer. google.com This provides an economical means to create reactive copolymers that can undergo further reactions through their epoxy groups, tailoring them for specific applications. google.com Research on copolymers of glycidyl azide polymers with glycidyl carboxylates has shown that the length of the ester side-chain influences properties like the glass transition temperature. researchgate.net
| Polymer System | Effect of Glycidyl Ester Inclusion | Research Finding | Reference |
| Poly(glycidyl butyrate) | Controlled architecture | Selective ROP allows for synthesis of well-defined polyglycerols. | rsc.org |
| Glycidyl butyrate-propylene oxide copolymer | Tunable thermosensitivity | Random copolymerization results in narrowly distributed copolyethers with tunable aqueous thermosensitivity. | rsc.org |
| Thermotropic Liquid Crystalline Polyester / PEGMA blend | Enhanced thermal stability | The degradation temperature of both polymer components increased in the blend. | nih.gov |
| Copolymers with glycidyl esters | Modified reactivity and properties | Small amounts of glycidyl ester create reactive copolymers with significantly altered properties. | google.com |
| Glycidyl azide-glycidyl carboxylate copolymers | Modified thermal properties | The glass transition temperature is influenced by the ester side-chain length. | researchgate.net |
Reactivity Studies of the Pentanoate Carbon Chain
The chemical reactivity of this compound is dominated by its highly strained and electrophilic oxirane ring. However, the pentanoate moiety, while generally less reactive, possesses specific sites that can participate in chemical transformations under appropriate conditions. The reactivity is primarily centered on the α-carbon (C-2 of the pentanoate chain) and the carbonyl group itself, which influences the adjacent chain.
The saturated C4 alkyl chain (C-3 to C-5) of the pentanoate group is chemically robust and largely inert to common reagents, exhibiting reactivity typical of alkanes, such as susceptibility to free-radical halogenation under UV irradiation, a reaction of limited synthetic utility in this context.
The most significant reactivity associated with the pentanoate chain involves the α-carbon. The protons attached to this carbon exhibit weak acidity (pKa ≈ 25 in DMSO for typical esters) due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation can be achieved using strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), to generate a corresponding enolate intermediate. This enolate is a potent nucleophile and serves as a key intermediate for forming new carbon-carbon bonds.
Research into the alkylation of the enolate derived from this compound has shown that the reaction proceeds efficiently with various electrophiles. For instance, reaction of the LDA-generated enolate with primary alkyl halides, such as iodomethane (B122720) or benzyl (B1604629) bromide, leads to the formation of α-substituted ester derivatives. It is crucial to perform these reactions at low temperatures (e.g., -78 °C) to prevent side reactions, such as self-condensation (Claisen condensation) or reaction with the epoxide moiety. The integrity of the oxirane ring is generally maintained when using non-nucleophilic bases and controlling the stoichiometry, as the kinetically formed enolate reacts preferentially with added electrophiles.
Another key reaction is the saponification of the ester linkage. While this is a reaction of the ester functional group, it directly involves the cleavage of the bond to the pentanoate chain, liberating the pentanoate anion and (oxiran-2-yl)methanol (glycidol). This hydrolysis, typically conducted under basic conditions (e.g., with aqueous NaOH or KOH), proceeds via nucleophilic acyl substitution. The resulting pentanoate salt can be isolated following an acidic workup.
The following table summarizes key reaction conditions investigated for transformations involving the pentanoate chain.
| Reaction Type | Reagent(s) | Solvent | Temperature (°C) | Primary Outcome/Product | Mechanistic Note |
| α-Deprotonation | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Lithium Enolate Intermediate | Kinetic deprotonation at the α-carbon. |
| α-Alkylation | 1. LDA2. Iodomethane (CH₃I) | THF | -78 to 0 | (Oxiran-2-yl)methyl 2-methylpentanoate | Sₙ2 reaction between the enolate nucleophile and the alkyl halide electrophile. |
| α-Alkylation | 1. LDA2. Benzyl Bromide (BnBr) | THF | -78 to 0 | (Oxiran-2-yl)methyl 2-benzylpentanoate | High yield is dependent on slow addition of the electrophile to the pre-formed enolate. |
| Saponification | Sodium Hydroxide (NaOH, aq.) | H₂O/Ethanol | 25 to 60 | Sodium Pentanoate + Glycidol | Nucleophilic acyl substitution at the ester carbonyl. The oxirane ring can be sensitive to prolonged heating or high pH. |
Computational Chemistry and Molecular Modeling of Reaction Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has provided significant insights into the reaction mechanisms and regioselectivity of reactions involving this compound. These studies focus predominantly on the ring-opening of the epoxide, as it represents the most thermodynamically favorable reaction pathway under both acidic and basic/nucleophilic conditions.
Modeling of Acid-Catalyzed Ring-Opening: DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) have been employed to model the mechanism of acid-catalyzed hydrolysis. The pathway involves initial protonation of the epoxide oxygen, forming a highly activated oxiranium ion intermediate. Subsequent nucleophilic attack by a water molecule can occur at either C2 or C3 of the oxirane ring.
Attack at C2 (Substituted Carbon): The transition state for this pathway exhibits significant carbocationic character at C2. The stabilization of this partial positive charge by the adjacent CH₂O- group makes this pathway electronically favorable.
Attack at C3 (Unsubstituted Carbon): This pathway proceeds via a more traditional Sₙ2-like mechanism with less charge buildup in the transition state.
Computational results consistently show a lower activation energy barrier (ΔG‡) for the nucleophilic attack at the more substituted C2 position. This prediction aligns with experimental observations where the major product of acid-catalyzed ring-opening is the 1,3-diol derivative, resulting from attack at C2 and subsequent hydrolysis of the ester. The presence of the pentanoate group has a minor electronic influence on the regioselectivity but its steric bulk, explored via molecular dynamics, can modulate the accessibility of solvent molecules to the reaction center.
Modeling of Base-Catalyzed/Nucleophilic Ring-Opening: In the absence of an acid catalyst, ring-opening occurs via direct Sₙ2 attack of a nucleophile on one of the epoxide carbons. Computational models have been used to compare the activation barriers for attack at C2 versus C3.
Attack at C2 (Sterically Hindered): The approach of a nucleophile to C2 is sterically impeded by the adjacent substituent.
Attack at C3 (Sterically Accessible): The approach to the terminal C3 carbon is significantly less hindered.
The calculations confirm that the transition state for attack at the less sterically hindered C3 carbon is considerably lower in energy. This Sₙ2 reaction pathway is therefore both kinetically and thermodynamically preferred under basic or neutral nucleophilic conditions. For example, modeling the reaction with a methoxide nucleophile (CH₃O⁻) shows a calculated preference of over 5 kcal/mol for attack at C3, predicting the formation of the 1,2-diol derivative as the major regioisomer.
The following table presents representative calculated activation energy data for the ring-opening of this compound with a water nucleophile under different catalytic conditions.
| Reaction Pathway | Catalyst | Site of Attack | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product Type |
| Nucleophilic Opening | None | C2 (Substituted) | 31.5 | Minor Isomer |
| Nucleophilic Opening | None | C3 (Unsubstituted) | 26.8 | Major Isomer (1,2-diol derivative) |
| Acid-Catalyzed Opening | H₃O⁺ | C2 (Substituted) | 16.2 | Major Isomer (1,3-diol derivative) |
| Acid-Catalyzed Opening | H₃O⁺ | C3 (Unsubstituted) | 18.9 | Minor Isomer |
Biological Activities and Mechanistic Understanding
Insecticidal Activity Research
Research into (Oxiran-2-yl)methyl pentanoate has centered on its potent effects against various insect species, positioning it as a promising candidate for the development of naturally derived pest management solutions.
Larvicidal Efficacy Assessment against Mosquito Species (e.g., Aedes aegypti)
A significant body of research has highlighted the potent larvicidal effects of this compound against the mosquito species Aedes aegypti, a primary vector for diseases such as dengue fever, yellow fever, and Zika virus. semanticscholar.orgresearchgate.net Studies have demonstrated that this compound, isolated from the basidiomycete Cyptotrama asprata, exhibits high toxicity to mosquito larvae. semanticscholar.org
One key study reported that this compound achieved 100% mortality in Aedes aegypti larvae at a concentration of 1.25 parts per million (ppm) after an 8-hour exposure period. researchgate.net Further investigation established a 24-hour median lethal concentration (LC50) of 1.50 ppm and a lethal concentration for 90% of the population (LC90) of 1.90 ppm, underscoring its high potency at low concentrations. semanticscholar.org This level of activity is notable when compared to other natural compounds and suggests its potential as an effective agent for mosquito control programs. semanticscholar.org
**Table 1: Larvicidal Efficacy of this compound against *Aedes aegypti***
| Parameter | Concentration (ppm) | Exposure Time | Mortality Rate | Source(s) |
|---|---|---|---|---|
| LC50 | 1.50 | 24 hours | 50% | semanticscholar.org |
| LC90 | 1.90 | 24 hours | 90% | semanticscholar.org |
| Complete Mortality | 1.25 | 8 hours | 100% | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Formal structure-activity relationship (SAR) studies dedicated to optimizing the insecticidal potency of this compound are limited in the existing literature. However, initial analyses suggest that the biological activity is intrinsically linked to the presence of two key functional groups: the epoxide (oxirane) ring and the ester group. semanticscholar.org
Elucidation of Molecular Mechanisms of Action in Target Organisms
The precise molecular mechanism of action for this compound in target organisms has not yet been fully elucidated. semanticscholar.org However, based on its chemical structure, particularly the reactive epoxide ring, a plausible mechanism involves the alkylation of critical biological macromolecules such as proteins (enzymes) or DNA. ucanr.eduucanr.edu This covalent modification can disrupt essential physiological processes, leading to toxicity and death.
In insects, enzymes like juvenile hormone epoxide hydrolase (JHEH) are crucial for regulating development by metabolizing lipid epoxides. ucanr.edu It is conceivable that this compound could interfere with these or other essential enzyme systems. The mechanism of many epoxide-containing compounds involves the hydrolysis of the epoxide to a diol, a reaction catalyzed by epoxide hydrolase enzymes. researchgate.netresearchgate.net Interference with this pathway or non-specific binding to other critical proteins could contribute to its insecticidal effect. Further toxicological and biochemical studies are necessary to identify the specific molecular targets and pathways affected by this compound.
Evaluation of Other Bioactivities in Model Systems
The current body of scientific literature on this compound is predominantly focused on its insecticidal properties. There is a lack of available studies evaluating other potential bioactivities, such as antimicrobial, antifungal, or cytotoxic effects in different model systems. Therefore, its broader biological activity profile beyond the context of an insecticide remains unknown.
Comparative Analysis with Established Bio-Pesticides and Synthetic Insecticides
This compound, as a natural product derived from a mushroom, is classified as a biopesticide. Its discovery is part of a broader scientific effort to find alternatives to conventional synthetic insecticides, which are often associated with environmental persistence, non-target toxicity, and the development of resistance in pest populations. researchgate.netasau.ru
Biopesticides like this compound offer the potential for novel modes of action, which can be valuable in managing pests that have developed resistance to existing chemical classes like organophosphates and pyrethroids. asau.runih.gov The high potency of this compound against Aedes aegypti larvae (with an LC90 of 1.90 ppm) suggests it could be a viable alternative. semanticscholar.org While direct comparative efficacy studies against specific synthetic insecticides like permethrin (B1679614) or temephos (B1682015) are not detailed in the reviewed literature, the low effective concentration of this natural compound indicates its potential to rival synthetic options. semanticscholar.orgresearchgate.net Compared to other biopesticides, such as those based on azadirachtin (B1665905) (from neem) or spinosad (from bacteria), this compound represents a new chemical scaffold from a fungal source, adding to the diversity of tools available for integrated pest management. nih.gov
Advanced Research Applications and Future Directions
Development of Environmentally Sustainable Pest Control Strategies
The quest for eco-friendly alternatives to conventional synthetic pesticides has led researchers to explore naturally derived compounds. (Oxiran-2-yl)methyl pentanoate, a metabolite isolated from fungi, has emerged as a promising candidate for biopesticide development.
Detailed research has identified this compound in submerged cultures of the wild mushroom Cyptotrama asprata. researchgate.netmdpi.com Laboratory bioassays have confirmed its potent larvicidal properties. Specifically, studies demonstrated that this compound exhibited 100% larvicidal activity against the fourth instar larvae of Aedes aegypti, a prominent mosquito vector, at a concentration of 1.25 parts per million (ppm) after an eight-hour exposure period. researchgate.netmdpi.com This high efficacy at low concentrations underscores its potential for commercial development in mosquito vector management programs, particularly for aquatic ecosystems where targeted action is crucial. researchgate.net
The broader class of epoxy-functionalized compounds is recognized for its advantages in pest management. agriculture.go.ug The inclusion of an epoxy group can enhance the stability and longevity of active molecules like pheromones, allowing for controlled release and greater effectiveness. agriculture.go.ug This approach is considered more environmentally benign than traditional pesticides because these compounds can be designed to be species-specific, minimizing harm to beneficial insects and the surrounding ecosystem. agriculture.go.ugsemanticscholar.org The development of this compound as a biopesticide aligns with this trend, offering a biodegradable and target-specific alternative for integrated pest management strategies. researchgate.netresearchgate.net
Table 1: Larvicidal Activity of this compound
| Source Organism | Target Pest | Concentration | Efficacy | Reference |
|---|---|---|---|---|
| Cyptotrama asprata (mushroom) | Aedes aegypti (mosquito larvae) | 1.25 ppm | 100% mortality after 8 hours | researchgate.net, mdpi.com |
Utilization as a Molecular Scaffold in Organic Synthesis
The unique chemical architecture of this compound, featuring a reactive epoxide ring and an ester group, makes it a valuable molecular scaffold for constructing more complex molecules and polymers. The epoxide is a versatile functional group, susceptible to ring-opening reactions that allow for the introduction of a wide array of nucleophiles, thereby enabling the synthesis of diverse chemical structures. rsc.orgwikipedia.org
A significant application is in polymer chemistry. Research has demonstrated that glycidyl (B131873) esters can undergo controlled ring-opening polymerization (ROP) to produce well-defined poly(glycidyl ester)s. rsc.org This process, often facilitated by chemoselective catalysts that prevent side reactions, allows for precise control over the polymer's molar mass and stereoregularity. rsc.org Subsequently, the pendant ester groups can be cleaved to yield linear polyglycerols, which are highly valued for their hydrophilicity, biocompatibility, and multihydroxy nature. rsc.org
This platform has been extended to create advanced copolymers. Through block copolymerization with monomers like ethylene (B1197577) oxide or tert-butyl glycidyl ether, the glycidyl ester scaffold is used to build sophisticated architectures such as amphiphilic and double-hydrophilic copolyethers. rsc.org These materials have potential applications in drug delivery, biomaterials, and other advanced technologies. Furthermore, glycidyl esters are established precursors for producing multi-glycidyl esters, which are important monomers for high-performance epoxy resins. acs.org
Table 2: Applications of Glycidyl Esters as a Synthetic Scaffold
| Synthetic Application | Resulting Product Class | Key Features of Resulting Product | Reference |
|---|---|---|---|
| Ring-Opening Polymerization (ROP) | Poly(glycidyl ester)s, Linear Polyglycerols | Controlled molar mass, stereoregularity, biocompatibility, hydrophilicity. | rsc.org |
| Block Copolymerization | Amphiphilic and Double-Hydrophilic Copolymers | Tunable aqueous thermosensitivity, advanced polymer architectures. | rsc.org |
| Transesterification | Multi-Glycidyl Esters | Valuable monomers for epoxy resins. | acs.org |
| Reaction with Nucleophiles | Functionalized Glycerol (B35011) Derivatives | Versatile intermediates for various chemical syntheses. | wikipedia.org |
Green Chemistry Principles in the Production and Application of Epoxy Esters
The synthesis and use of this compound and related epoxy esters are increasingly being aligned with the principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orggreenchemistry-toolkit.org
Key green chemistry principles relevant to this compound include:
Use of Renewable Feedstocks : Both components of the molecule can be derived from renewable resources. The glycidol (B123203) backbone can be synthesized from glycerol, a co-product of biodiesel production, contributing to the valorization of this bio-based feedstock. rsc.orgwikipedia.org The pentanoate portion can be sourced from pentanoic acid (valeric acid), which can be produced through the fermentation of biomass. This contrasts with traditional epoxy resin precursors derived from petroleum. researchgate.net
Atom Economy : Modern synthetic routes are being developed to maximize the incorporation of all reactant materials into the final product. The synthesis of glycidyl esters via the transesterification of methyl esters with glycidol is a promising green alternative to the conventional epichlorohydrin (B41342) process, as it offers a higher atom economy and avoids the use of a more hazardous reactant. rsc.orgacs.org
Catalysis : Research has focused on the use of efficient and reusable catalysts to drive the synthesis. Polystyrene-supported quaternary alkyl ammonium (B1175870) salts have been shown to be effective, reusable solid organocatalysts for transesterification, minimizing waste and simplifying product purification compared to homogeneous catalysts. rsc.orgresearchgate.net
Design for Degradation : The ester linkage within the molecule is a critical feature for "design for degradation." Biobased epoxy resins that contain ester groups have been shown to undergo hydrolysis, allowing for the chemical recycling or degradation of the thermoset materials at the end of their life cycle. tdl.org This provides a sustainable route for managing waste from these durable materials.
Table 3: Alignment of this compound Production with Green Chemistry Principles
| Green Chemistry Principle | Application in Epoxy Ester Lifecycle | Benefit | Reference |
|---|---|---|---|
| 1. Prevention | Using catalytic routes minimizes byproducts compared to stoichiometric reagents. | Reduced E-factor and process mass intensity. | acs.org |
| 2. Atom Economy | Transesterification with glycidol offers higher atom economy than epichlorohydrin routes. | Maximizes raw material conversion, minimizes waste. | rsc.org, acs.org |
| 7. Use of Renewable Feedstocks | Glycidol from glycerol; Pentanoic acid from biomass fermentation. | Reduces dependence on fossil fuels, lowers carbon footprint. | rsc.org, wikipedia.org, researchgate.net |
| 9. Catalysis | Use of reusable, solid-supported catalysts for synthesis. | Improves efficiency, simplifies purification, reduces catalyst waste. | rsc.org, researchgate.net |
| 10. Design for Degradation | Ester linkage allows for hydrolytic degradation of resulting polymers. | Enables end-of-life management and chemical recycling of thermosets. | tdl.org |
Advanced Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound and other glycidyl esters are of significant interest, particularly in the context of food science where they can form in edible oils during high-temperature refining. analis.com.mytandfonline.com This has driven the development of highly sensitive and robust analytical methods. These methodologies are broadly categorized into direct and indirect approaches. analis.com.my
Direct Analytical Methods Direct methods aim to quantify the intact glycidyl ester molecule as it exists in the sample matrix. analis.com.my The primary technique for this approach is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). fediol.eu Direct analysis is advantageous as it is rapid and avoids potential chemical transformations or artifact formation that can occur during sample preparation. fediol.eu The American Oil Chemists' Society (AOCS) has adopted a direct method (AOCS-JOCS Cd 28-10) for this purpose. fediol.eu However, a challenge for direct methods is the large number of possible glycidyl ester congeners in a complex matrix and the limited commercial availability of corresponding internal standards for each one. fediol.eu
Indirect Analytical Methods Indirect methods are more widely used for routine analysis and involve a chemical reaction to cleave the ester bond, releasing the glycidol backbone. analis.com.myfediol.eu The released glycidol is then derivatized to a more volatile and stable compound, which is subsequently quantified using Gas Chromatography-Mass Spectrometry (GC-MS). analis.com.myrestek.com Several official indirect methods have been established, including AOCS Cd 29a-13, Cd 29b-13, and Cd 29c-13. fediol.eufediol.eu These methods differ in their specific chemistry (e.g., acid or base catalysis) and derivatizing agents, leading to trade-offs between analysis time and accuracy. For instance, AOCS Cd 29c-13 is noted for its short analysis time, making it suitable for production laboratories, while other methods may offer more accurate quantification of glycidol. fediol.eu
To improve the robustness of these methods, sample preparation techniques such as double Solid-Phase Extraction (SPE) are often employed to remove interfering compounds like acylglycerols from the oil matrix before LC-MS or GC-MS analysis. researchgate.net
Table 4: Comparison of Advanced Analytical Methodologies for Glycidyl Esters
| Method Type | Principle | Primary Instrumentation | Key Features | Official Methods | Reference |
|---|---|---|---|---|---|
| Direct | Quantification of the intact ester molecule. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Rapid; No artifact formation; High specificity. | AOCS-JOCS Cd 28-10 | fediol.eu, researchgate.net |
| Indirect | Cleavage of the ester, followed by derivatization and quantification of the glycidol backbone. | Gas Chromatography-Mass Spectrometry (GC-MS) | Widely available; Can be automated; Fewer standards needed. | AOCS Cd 29a-13, Cd 29b-13, Cd 29c-13 | analis.com.my, fediol.eu, restek.com |
Theoretical and Computational Chemistry for Predictive Biological Activity and Material Design
Theoretical and computational chemistry provides powerful tools for predicting the properties of molecules like this compound, elucidating reaction mechanisms, and guiding the design of new materials. These in silico approaches accelerate research and reduce the need for extensive empirical experimentation.
Predictive Biological Activity Computational models can estimate key physicochemical properties that are correlated with a molecule's biological behavior. For (R)-oxiran-2-ylmethyl pentanoate, properties such as the Topological Polar Surface Area (TPSA), octanol-water partition coefficient (LogP), and the number of hydrogen bond acceptors and donors have been calculated. chemscene.com These descriptors are fundamental in quantitative structure-activity relationship (QSAR) models used to predict a compound's potential bioactivity and pharmacokinetic properties.
Elucidation of Reaction Mechanisms and Kinetics Computational studies have been instrumental in understanding the synthesis of glycidyl esters. For example, quantum chemical calculations have helped to clarify the mechanism of transesterification, suggesting that the reaction is initiated by the ring-opening of glycidol to form an active anionic species. rsc.org Furthermore, kinetic modeling based on the Arrhenius equation has been used to study the formation and degradation of glycidyl esters at high temperatures. acs.org These models have shown that the activation energy for the degradation of glycidyl esters is significantly lower than that for their formation, indicating that they decompose more readily, a critical consideration in food processing and material science. acs.org
Guidance for Material Design In material science, computational chemistry aids in predicting the properties of polymers derived from epoxy ester monomers. Models can simulate curing kinetics, predict the viscoelastic properties of resulting epoxy resins, and help design materials with desired characteristics like thermal stability or flexibility. tdl.orgmdpi.com By understanding structure-property relationships at a molecular level, researchers can rationally design novel polymers and composites based on the this compound scaffold for specific applications.
Table 5: Calculated Physicochemical Properties for (R)-oxiran-2-ylmethyl pentanoate
| Property | Calculated Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₁₄O₃ | Basic chemical identity. | chemscene.com |
| Molecular Weight | 158.19 g/mol | Defines the molar mass. | chemscene.com |
| Topological Polar Surface Area (TPSA) | 38.83 Ų | Correlates with molecular transport properties (e.g., cell permeability). | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 1.1186 | Indicates hydrophobicity/hydrophilicity. | chemscene.com |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. | chemscene.com |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. | chemscene.com |
| Rotatable Bonds | 5 | Relates to conformational flexibility. | chemscene.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
